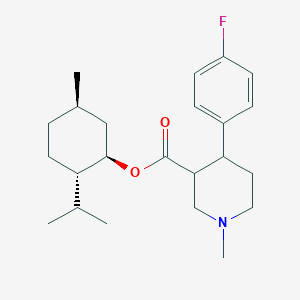
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-Fluorphenyl)-1-methylpiperidin-3-carboxylat ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen und chemischen Eigenschaften in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist einen Cyclohexylring auf, der mit Isopropyl- und Methylgruppen substituiert ist, einen Piperidinring und eine Fluorphenylgruppe, was sie zu einem vielseitigen Molekül für Forschung und industrielle Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-Fluorphenyl)-1-methylpiperidin-3-carboxylat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Cyclohexyl- und Piperidinzwischenprodukte. Eine gängige Methode beinhaltet die Steglich-Veresterung, bei der N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) als Katalysatoren in Dichlormethan eingesetzt werden . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung große Batchreaktoren umfassen, bei denen die Reaktionsbedingungen für maximale Effizienz optimiert werden. Die Verwendung von Durchflussreaktoren kann ebenfalls eingesetzt werden, um die Reaktionsgeschwindigkeit und Ausbeute zu verbessern. Der Reinigungsprozess umfasst in der Regel Kristallisations- und Chromatographietechniken, um die Verbindung in reiner Form zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexyl and piperidine intermediates. One common method involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the reaction rate and yield. The purification process typically involves crystallization and chromatography techniques to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-Fluorphenyl)-1-methylpiperidin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, häufig unter Verwendung von nukleophilen oder elektrophilen Reagenzien.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und pH-Wert, werden basierend auf der gewünschten Transformation optimiert.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Ketonen oder Alkoholen führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogenide oder Amine einführen können.
Wissenschaftliche Forschungsanwendungen
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-Fluorphenyl)-1-methylpiperidin-3-carboxylat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Es wird auf seine möglichen therapeutischen Wirkungen und als Leitverbindung in der Medikamentenentwicklung untersucht.
Wirkmechanismus
Der Wirkmechanismus von (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-Fluorphenyl)-1-methylpiperidin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Wissenschaftliche Forschungsanwendungen
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-Hydroxypropanoat
- (S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinat
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-2-Hydroxypropionat
Einzigartigkeit
Was (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-Fluorphenyl)-1-methylpiperidin-3-carboxylat von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere das Vorhandensein der Fluorphenylgruppe verstärkt sein Potenzial für Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C23H34FNO2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C23H34FNO2/c1-15(2)19-10-5-16(3)13-22(19)27-23(26)21-14-25(4)12-11-20(21)17-6-8-18(24)9-7-17/h6-9,15-16,19-22H,5,10-14H2,1-4H3/t16-,19+,20?,21?,22-/m1/s1 |
InChI-Schlüssel |
RZVKAWNUVBFUSF-PGNGRDDGSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















